2-(3-Chloro-4-fluorophenyl)azetidine 2-(3-Chloro-4-fluorophenyl)azetidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13433015
InChI: InChI=1S/C9H9ClFN/c10-7-5-6(1-2-8(7)11)9-3-4-12-9/h1-2,5,9,12H,3-4H2
SMILES: C1CNC1C2=CC(=C(C=C2)F)Cl
Molecular Formula: C9H9ClFN
Molecular Weight: 185.62 g/mol

2-(3-Chloro-4-fluorophenyl)azetidine

CAS No.:

Cat. No.: VC13433015

Molecular Formula: C9H9ClFN

Molecular Weight: 185.62 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Chloro-4-fluorophenyl)azetidine -

Specification

Molecular Formula C9H9ClFN
Molecular Weight 185.62 g/mol
IUPAC Name 2-(3-chloro-4-fluorophenyl)azetidine
Standard InChI InChI=1S/C9H9ClFN/c10-7-5-6(1-2-8(7)11)9-3-4-12-9/h1-2,5,9,12H,3-4H2
Standard InChI Key BOBWURXXWHHQPL-UHFFFAOYSA-N
SMILES C1CNC1C2=CC(=C(C=C2)F)Cl
Canonical SMILES C1CNC1C2=CC(=C(C=C2)F)Cl

Introduction

2-(3-Chloro-4-fluorophenyl)azetidine is a chemical compound belonging to the azetidine class, characterized by a four-membered ring containing one nitrogen atom. Its molecular formula is C9H9ClFN, and it has a molecular weight of approximately 185.63 g/mol . This compound is of interest in pharmaceutical research due to its potential biological activity, which is influenced by the presence of chloro and fluoro substituents on the phenyl ring.

Synthesis of 2-(3-Chloro-4-fluorophenyl)azetidine

The synthesis of 2-(3-Chloro-4-fluorophenyl)azetidine typically involves a [2 + 2] annulation reaction. A common synthetic route includes the reaction of ethyl 2,3-butadienoate with cyclic ketimine in the presence of DABCO (1,4-diazabicyclo[2.2.2]octane) as a catalyst and using 1,4-dioxane as a solvent. This method allows for the formation of the azetidine ring under controlled conditions, optimizing yield and purity.

Industrial production often employs continuous flow reactors to enhance scalability and efficiency, ensuring high yields while minimizing by-products.

Chemical Reactions and Biological Activity

2-(3-Chloro-4-fluorophenyl)azetidine can undergo various chemical reactions due to its functional groups and ring structure. The outcomes of these reactions vary based on specific conditions and reagents used.

The mechanism of action for 2-(3-Chloro-4-fluorophenyl)azetidine primarily involves its interaction with biological targets such as enzymes or receptors. The azetidine ring's strain facilitates binding to these targets, potentially modulating their activity. The presence of chloro and fluoro substituents enhances binding affinity through electronic interactions, which may lead to inhibition or modulation of specific biological pathways.

Applications in Drug Discovery

The compound's potential applications in drug discovery are significant due to its ability to interact with biological targets. The electronic interactions provided by the chloro and fluoro substituents can enhance binding affinity, making it a promising candidate for modulating biological pathways.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator